molecular formula C13H9BrN4O3 B5496369 3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B5496369
M. Wt: 349.14 g/mol
InChI Key: PQXQMMLCZWDFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Bromopyrazole: This involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS).

    Formation of the Oxadiazole Ring: This can be done by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or pyrazole rings.

    Reduction: Reduced forms of the oxadiazole or pyrazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Research into its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit key enzymes. As a catalyst, it may facilitate specific chemical transformations through coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Other compounds in this class with similar structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-9-4-15-18(5-9)6-12-16-13(17-21-12)8-1-2-10-11(3-8)20-7-19-10/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXQMMLCZWDFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.